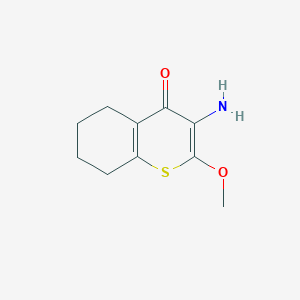![molecular formula C22H18N4O2 B4319611 4-(4-METHYL-1-OXO-12-DIHYDROPHTHALAZIN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B4319611.png)
4-(4-METHYL-1-OXO-12-DIHYDROPHTHALAZIN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE
概要
説明
4-(4-METHYL-1-OXO-12-DIHYDROPHTHALAZIN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of phthalazinone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHYL-1-OXO-12-DIHYDROPHTHALAZIN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 4-position can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached through nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.
Formation of the Benzamide Moiety: The benzamide moiety can be formed through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions may target the carbonyl group in the phthalazinone core, potentially yielding alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, 4-(4-METHYL-1-OXO-12-DIHYDROPHTHALAZIN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(4-METHYL-1-OXO-12-DIHYDROPHTHALAZIN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects may be mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone cores, such as 4-(4-chloro-1-oxophthalazin-2(1H)-yl)benzamide.
Pyridine Derivatives: Compounds with similar pyridine moieties, such as N-(pyridin-3-ylmethyl)benzamide.
Uniqueness
4-(4-METHYL-1-OXO-12-DIHYDROPHTHALAZIN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
特性
IUPAC Name |
4-(4-methyl-1-oxophthalazin-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-15-19-6-2-3-7-20(19)22(28)26(25-15)18-10-8-17(9-11-18)21(27)24-14-16-5-4-12-23-13-16/h2-13H,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODKHKKKNATHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 6-{[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]sulfonyl}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B4319530.png)
![6-{[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]sulfonyl}-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4319538.png)
![1-[4-(PHENYLSULFONYL)PIPERAZINO]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-PROPANONE](/img/structure/B4319557.png)
methanone](/img/structure/B4319560.png)
![6,7,8,9-tetrafluoro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B4319563.png)


![N-[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]quinoline-2-carboxamide](/img/structure/B4319581.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B4319588.png)
![ETHYL 4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B4319591.png)

![4-METHYL-2-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4319603.png)
![2-{4-[(4-benzylpiperidino)carbonyl]phenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4319619.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B4319627.png)
